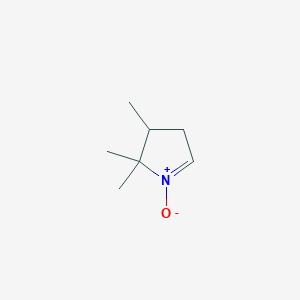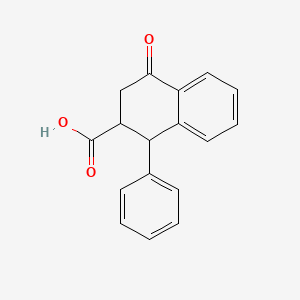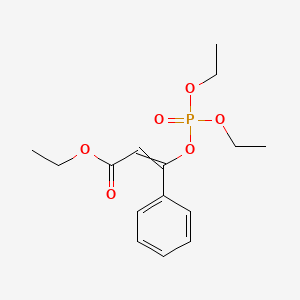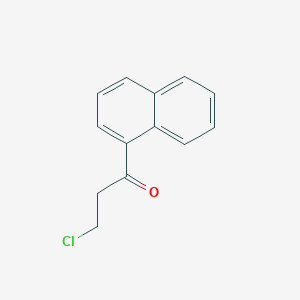![molecular formula C10H21N B14000035 n-[(1e)-Ethylidene]octan-1-amine CAS No. 25543-30-0](/img/structure/B14000035.png)
n-[(1e)-Ethylidene]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[(1e)-Ethylidene]octan-1-amine: is an organic compound with the molecular formula C10H21N . It is a derivative of octanamine, where an ethylidene group is attached to the nitrogen atom. This compound is part of the aliphatic amines family, which are known for their wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[(1e)-Ethylidene]octan-1-amine typically involves the reaction of octan-1-amine with an aldehyde or ketone under specific conditions. One common method is the condensation reaction between octan-1-amine and acetaldehyde, which forms the imine derivative this compound. This reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: n-[(1e)-Ethylidene]octan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or alcohols.
Applications De Recherche Scientifique
n-[(1e)-Ethylidene]octan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-[(1e)-Ethylidene]octan-1-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which can modulate the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparaison Avec Des Composés Similaires
Octan-1-amine: A primary amine with similar aliphatic structure but without the ethylidene group.
N-ethylidenehexan-1-amine: A similar imine compound with a shorter carbon chain.
Uniqueness: n-[(1e)-Ethylidene]octan-1-amine is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethylidene group differentiates it from other aliphatic amines and imines, providing unique properties and applications.
Propriétés
Numéro CAS |
25543-30-0 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
N-octylethanimine |
InChI |
InChI=1S/C10H21N/c1-3-5-6-7-8-9-10-11-4-2/h4H,3,5-10H2,1-2H3 |
Clé InChI |
WVEIZKIBZWESKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)


![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)



